molecular formula C27H23NO5 B1658967 1,2,3-Tri(benzyloxy)-5-nitrobenzene CAS No. 6274-77-7

1,2,3-Tri(benzyloxy)-5-nitrobenzene

Cat. No.: B1658967
CAS No.: 6274-77-7
M. Wt: 441.5 g/mol
InChI Key: XBGQOFPCQXYIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tri(benzyloxy)-5-nitrobenzene is a nitroaromatic compound featuring three benzyloxy (–OCH₂C₆H₅) groups at the 1, 2, and 3 positions and a nitro (–NO₂) group at the 5-position of the benzene ring. The benzyloxy substituents confer steric bulk and moderate hydrophobicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and electronic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing aromatic amines via nitro group reduction (e.g., to 3,4,5-tris-(dodecyloxy)aniline derivatives) . Its synthesis involves nitration of 1,2,3-tris(alkoxy)benzene precursors under controlled conditions, achieving yields up to 73% .

Properties

CAS No.

6274-77-7

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

5-nitro-1,2,3-tris(phenylmethoxy)benzene

InChI

InChI=1S/C27H23NO5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2

InChI Key

XBGQOFPCQXYIBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)[N+](=O)[O-]

Other CAS No.

6274-77-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent type, electronic effects, and applications:

Structural and Electronic Features
Compound Substituents Electronic Effects Steric Bulk
1,2,3-Tri(benzyloxy)-5-nitrobenzene 3× benzyloxy, 1× nitro Strong EW (nitro), moderate ED (benzyloxy) High (aromatic groups)
1,2,3-Trichloro-5-nitrobenzene 3× chloro, 1× nitro Strong EW (Cl, nitro) Moderate
1,2,3-Tris(dodecyloxy)-5-nitrobenzene 3× dodecyloxy, 1× nitro Moderate ED (alkoxy), EW (nitro) High (long alkyl chains)
5-Methoxy-3-nitro-benzene-1,2-diol 1× methoxy, 2× hydroxyl, 1× nitro EW (nitro), ED (methoxy), acidic (OH) Low

Key Observations :

  • Electronic Effects : Chloro and nitro groups in 1,2,3-Trichloro-5-nitrobenzene create a highly electron-deficient ring, enhancing electrophilic substitution reactivity compared to benzyloxy-containing analogs .
  • Steric Impact : Benzyloxy and dodecyloxy groups impose significant steric hindrance, affecting reaction kinetics and molecular packing. Benzyloxy is more rigid than dodecyloxy, influencing micellar properties in polymer applications .
  • Hydrophobicity : Dodecyloxy derivatives are more hydrophobic than benzyloxy analogs due to long aliphatic chains, making them suitable for lipid-based drug delivery systems .

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